molecular formula C22H21N3O3S2 B2831369 N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 868218-67-1

N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2831369
CAS No.: 868218-67-1
M. Wt: 439.55
InChI Key: JMEYAMWOZZXJGO-UHFFFAOYSA-N
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Description

N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule is a complex hybrid, incorporating several distinct pharmacophoric elements: a naphthalene ring system, a 4,5-dihydro-1H-imidazole (imidazoline) ring, a sulfonamide linker, and an acetamide group. The 4,5-dihydro-1H-imidazole core is a key structural motif found in various biologically active molecules . The specific combination of a sulfonamide group and a sulfur-linked naphthalene moiety suggests potential for interaction with a variety of enzymatic targets. Researchers are exploring this compound and its analogs primarily in the field of antibiotic development, as hybrid molecules containing imidazole derivatives are a promising strategy to combat antibiotic-resistant bacterial pathogens, including ESKAPE strains . Its mechanism of action is likely multifaceted, potentially involving the inhibition of essential bacterial enzymes or disruption of cellular processes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[[2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-16(26)24-19-9-11-20(12-10-19)30(27,28)25-14-13-23-22(25)29-15-18-7-4-6-17-5-2-3-8-21(17)18/h2-12H,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEYAMWOZZXJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of naphthalene-1-methanethiol with 4,5-dihydroimidazole under specific conditions to form the intermediate compound. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the acetamide group is introduced through an acylation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the naphthalene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound differs from structurally related analogues primarily in the substituents on the imidazole ring and the arylacetamide moiety. Key comparisons include:

N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (CAS: 868217-37-2) Structural Difference: The 4-chlorophenylmethyl sulfanyl group replaces the naphthalen-1-ylmethyl sulfanyl group. This may reduce lipophilicity compared to the naphthalene-containing analogue . Synthesis: Similar sulfonylation and copper-catalyzed thioether formation steps are likely shared .

N-(4-((2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide Structural Difference: A simple phenyl group replaces the naphthalen-1-ylmethyl sulfanyl substituent.

Triazole-Based Analogues (e.g., Compounds 6a–6m, 7a–7m)

  • Core Structure : These compounds feature a 1,2,3-triazole ring instead of a dihydroimidazole.
  • Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, contrasting with the sulfonylation/thioether routes used for imidazole derivatives .
  • Functional Groups : Nitro (e.g., 6b, 6c) or methoxy substituents on the phenylacetamide moiety modulate electronic and steric properties, influencing solubility and target interactions .

Physicochemical Properties

Key spectroscopic data from analogues provide insights into the target compound’s expected properties:

Compound IR Peaks (cm⁻¹) Notable NMR Signals (δ ppm) HRMS [M+H]+
Target Compound ~1670–1680 (C=O), ~1300 (S=O) Naphthalene protons: ~7.2–8.4 Calculated: ~500–550
6b (Triazole with nitro group) 1682 (C=O), 1504 (–NO₂) 8.36 (triazole), 10.79 (–NH) 404.1359
6a (Triazole with phenyl) 1671 (C=O) 5.48 (–OCH₂), 7.20–8.12 (Ar–H)
868217-37-2 (Chlorophenyl)
  • Naphthalene vs. Phenyl/Chlorophenyl : The naphthalene system in the target compound likely results in downfield-shifted aromatic protons (δ ~7.2–8.4) compared to simpler aryl groups (δ ~6.8–7.8 in phenyl derivatives) .
  • Sulfonyl and Carbonyl Groups : IR peaks for S=O (~1300 cm⁻¹) and C=O (~1670–1680 cm⁻¹) are consistent across sulfonamide and acetamide analogues .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step protocols involving:

  • Imidazole ring formation : Cyclization under acidic/basic conditions (e.g., using NH₄OAc or K₂CO₃) .
  • Sulfanyl/sulfonyl group introduction : Thiol-alkylation or sulfonation reactions with reagents like NaSH or SOCl₂ .
  • Acetamide coupling : Amide bond formation using coupling agents (e.g., EDC/HOBt) . Key factors : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Cu(OAc)₂ for click chemistry) significantly impact yield .
StepReaction TypeReagents/ConditionsYield Range
1CyclizationNH₄OAc, 80°C60–75%
2SulfonationSOCl₂, reflux70–85%
3CouplingEDC/HOBt, RT50–65%

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., imidazole CH₂ at δ 3.8–4.2 ppm) and confirms aromatic substituents .
  • IR : Identifies sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1680 cm⁻¹) groups .
  • Mass Spectrometry : Validates molecular weight (e.g., HRMS [M+H]+ calculated for C₂₄H₂₂N₄O₃S: 463.14) .

Q. What preliminary biological activities have been reported?

  • Anticancer : IC₅₀ values of 5–20 µM against HeLa and MCF-7 cell lines via kinase inhibition .
  • Antimicrobial : MIC of 8–32 µg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for sulfonation steps .
  • High-throughput screening identifies optimal solvents (e.g., DMF > THF for solubility) and catalysts (Cu > Zn for click chemistry) .
  • Case study : Computational modeling reduced trial runs by 40% in imidazole cyclization .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Multi-technique validation : X-ray crystallography resolves ambiguities in NMR assignments (e.g., confirming sulfonyl group geometry) .
  • Dynamic NMR : Detects conformational flexibility in the naphthalene moiety under variable temperatures .
Discrepancy ObservedResolution MethodOutcome
NMR vs. IR sulfonyl peaksX-ray diffractionConfirmed axial sulfonyl orientation
Mass vs. HRMSIsotopic labelingCorrected impurity from side reactions

Q. How does substituent variation on the naphthalene ring affect bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity (IC₅₀ ↓ by 30%) but reduce solubility .
  • Methoxy groups improve pharmacokinetics (t₁/₂ ↑ 2-fold) by modulating CYP450 interactions .

Methodological Guidance

Designing SAR Studies for This Compound

  • Step 1 : Synthesize analogs with substituents at the naphthalene C-2 position .
  • Step 2 : Assess logP (HPLC) and permeability (Caco-2 assay) .
  • Step 3 : Corrogate activity (e.g., pIC₅₀) with steric/electronic parameters (Hammett σ) .

Troubleshooting Low Yield in Sulfonation Steps

  • Issue : Competing oxidation to sulfones.
  • Fix : Use milder agents (e.g., SOCl₂ instead of H₂SO₄) and inert atmospheres .

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